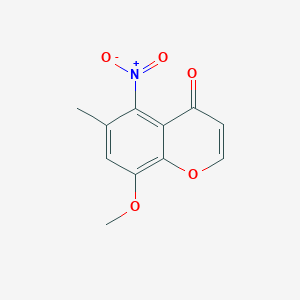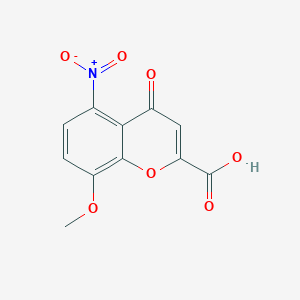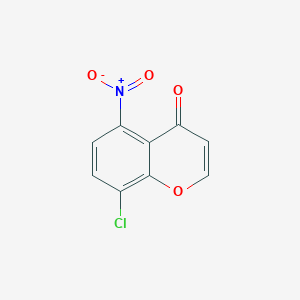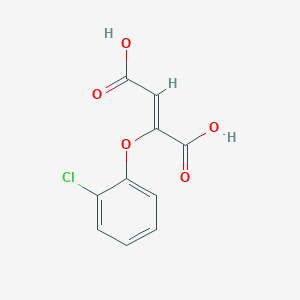
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and has a molecular weight of 301.33 g/mol. Nocodazole is a microtubule-disrupting agent that inhibits cell division and has been used in numerous studies to investigate the mechanisms of mitosis and cell cycle regulation.
Mechanism of Action
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate disrupts microtubule dynamics by binding to the β-tubulin subunit of microtubules and preventing their polymerization. This leads to the depolymerization of microtubules and the subsequent disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been shown to induce cell cycle arrest in the G2/M phase and apoptosis in a variety of cancer cell lines. It also inhibits intracellular transport and cellular signaling pathways by disrupting microtubule dynamics. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been used to investigate the role of microtubules in neuronal development and the formation of neuronal networks.
Advantages and Limitations for Lab Experiments
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a potent and specific inhibitor of microtubule polymerization, making it a valuable tool for investigating the role of microtubules in cellular processes. However, it has a short half-life and can be toxic to cells at high concentrations. Additionally, the effects of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate on cellular processes can be influenced by the cell type and experimental conditions.
Future Directions
There are several future directions for the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in scientific research. One area of interest is the investigation of the role of microtubules in the development of cancer and the potential use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a therapeutic agent. Additionally, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate could be used to study the mechanisms of neuronal development and the formation of neuronal networks. Finally, further research is needed to optimize the use of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate in experimental conditions and to develop new microtubule-disrupting agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate is a valuable tool for investigating the role of microtubules in cellular processes. Its potent and specific inhibition of microtubule polymerization has led to numerous scientific discoveries and insights into the mechanisms of mitosis, cell cycle regulation, and intracellular transport. However, its limitations and potential toxicity must be carefully considered in experimental design and future research directions.
Synthesis Methods
The synthesis of 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate involves the condensation of 2-aminonaphthalene-1,8-diol with ethyl 3-aminocrotonate, followed by oxidation and cyclization to form the final product. The reaction yields 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate as a white crystalline solid with a melting point of 150-152°C.
Scientific Research Applications
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has been extensively used in scientific research to study the mechanisms of mitosis and cell cycle regulation. It is a potent inhibitor of microtubule polymerization and has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate has also been used to investigate the role of microtubules in intracellular transport and cellular signaling pathways.
properties
Product Name |
2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-3-carboxylate |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
[2-(naphthalen-2-ylamino)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)15-6-3-9-19-11-15)20-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H,20,21) |
InChI Key |
NKLJEEOBNKYYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)